molecular formula C5H9N3S B15329452 4-(Aminomethyl)-5-methylthiazol-2-amine

4-(Aminomethyl)-5-methylthiazol-2-amine

Cat. No.: B15329452
M. Wt: 143.21 g/mol
InChI Key: ZQEXOGPBKKBORU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methylthiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminomethyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methylthiazol-2-amine typically involves the reaction of appropriate thiazole precursors with aminomethylating agents. One common method involves the use of thiazole-2-amine as a starting material, which is then reacted with formaldehyde and a suitable amine under controlled conditions to introduce the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(Aminomethyl)-5-methylthiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-5-methylthiazole
  • 4-(Aminomethyl)-2-methylthiazole
  • 5-Methylthiazol-2-amine

Uniqueness

4-(Aminomethyl)-5-methylthiazol-2-amine is unique due to the specific positioning of the aminomethyl and methyl groups on the thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-(aminomethyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H9N3S/c1-3-4(2-6)8-5(7)9-3/h2,6H2,1H3,(H2,7,8)

InChI Key

ZQEXOGPBKKBORU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)CN

Origin of Product

United States

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